3-(4-Aminocyclohexyl)butanoic acid;hydrochloride is a chemical compound that plays a significant role in medicinal chemistry and pharmaceutical applications. It is classified as an amino acid derivative, specifically a substituted butanoic acid. The compound is recognized for its potential therapeutic uses, particularly in the development of drugs targeting various conditions.
The compound can be synthesized through various organic chemistry techniques, often involving the modification of existing amino acids or related compounds. Its hydrochloride form is commonly utilized to enhance solubility and stability in pharmaceutical formulations.
3-(4-Aminocyclohexyl)butanoic acid;hydrochloride belongs to the class of amino acids and derivatives. It is categorized under organic compounds with functional groups that include amines and carboxylic acids, which are essential in biological systems.
The synthesis of 3-(4-Aminocyclohexyl)butanoic acid;hydrochloride typically involves multi-step organic reactions, including:
The synthesis may employ reagents such as:
The molecular structure of 3-(4-Aminocyclohexyl)butanoic acid;hydrochloride can be represented as follows:
3-(4-Aminocyclohexyl)butanoic acid;hydrochloride can participate in various chemical reactions, including:
Reactions involving this compound are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. For instance, coupling reactions may require specific temperatures and pH levels to ensure high yields.
The mechanism of action for 3-(4-Aminocyclohexyl)butanoic acid;hydrochloride primarily involves its interaction with biological targets, such as enzymes or receptors. Its structural features allow it to mimic natural amino acids, facilitating binding to active sites.
Research indicates that compounds similar to 3-(4-Aminocyclohexyl)butanoic acid;hydrochloride may exhibit effects on neurotransmitter systems or metabolic pathways, making them candidates for drug development in areas like neuropharmacology and metabolic disorders.
3-(4-Aminocyclohexyl)butanoic acid;hydrochloride has several applications in scientific research and pharmaceuticals:
The design of 3-(4-aminocyclohexyl)butanoic acid hydrochloride integrates bioactive pharmacophores to enhance target binding and metabolic stability. The cyclohexylamine moiety provides a conformationally constrained scaffold that mimics chair-like transition states in enzymatic reactions, while the butanoic acid chain introduces zwitterionic character for improved solubility and membrane interaction. This hybrid architecture is strategically optimized for interactions with aminotransferase active sites, particularly enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT), where the protonated amine engages in salt bridges with catalytic carboxylates and the carboxylic acid coordinates with pyridoxal 5′-phosphate (PLP) cofactors .
Structural comparisons to rigid bicyclic inhibitors (e.g., CPP-115 and OV329) reveal that the meta-positioned carboxylic acid in 3-(4-aminocyclohexyl)butanoic acid enables optimal distance (6.2–7.0 Å) between the ammonium and carboxylate groups, facilitating bidentate recognition in hydrophobic enzyme pockets. Computational analyses further indicate that elongation beyond butanoic acid (e.g., pentanoic analogues) reduces binding affinity by 40% due to steric clashes, underscoring the precision in chain-length selection [9].
Table 1: Key Design Parameters for Cyclohexylamine-Butanoic Acid Hybrids
Structural Feature | Role in Molecular Design | Target Interaction |
---|---|---|
4-Aminocyclohexyl Ring | Conformational constraint mimicking chair transition states | Hydrophobic pocket occupancy in aminotransferases |
Butanoic Acid Spacer | Zwitterion formation at physiological pH; optimal distance between charged groups | PLP cofactor coordination; salt bridge formation |
trans-Isomer Dominance | Enhanced planarity for membrane permeability | Alignment with catalytic lysine residues |
Hydrochloride Salt Form | Improved crystallinity and solubility | Bioavailability enhancement |
Stereochemistry governs the biological activity and crystallinity of 3-(4-aminocyclohexyl)butanoic acid hydrochloride. The trans-isomer is preferentially synthesized via catalytic hydrogenation of 4-aminophenol derivatives under PtO₂ (5 mol%) in acetic acid at 60°C, achieving 92% diastereoselectivity. This high selectivity arises from equatorial-amine attack on the cyclohexene intermediate, stabilized by solvent hydrogen bonding [1] . In contrast, cis-isomer synthesis requires nucleophilic displacement of trans-4-hydroxycyclohexyl mesylate with azide, followed by Staudinger reduction and acid hydrolysis, yielding only 65% diastereomeric purity due to axial-amine ring inversion [1].
Chiral resolution employs diastereomeric salt formation with L-tartaric acid in methanol, exploiting differential solubility: the trans-isomer tartrate precipitates at 4°C (yield: 85%, >99% ee), while the cis counterpart remains in solution. X-ray diffraction confirms the trans-isomer adopts a chair conformation with equatorial ammonium and carboxylic acid groups, minimizing 1,3-diaxial strain. This geometry enhances crystallinity by enabling dense, H-bonded packing networks absent in the cis analogue [1] [9].
Crystallization of 3-(4-aminocyclohexyl)butanoic acid hydrochloride is governed by zwitterion formation, where the protonated amine (pKₐ = 9.8) and deprotonated carboxylate (pKₐ = 3.2) establish a dipolar lattice. In aqueous ethanol (70:30 v/v), needle-like crystals form via head-to-tail zwitterionic stacking, confirmed by single-crystal XRD showing O···H─N distances of 2.68 Å. Replacing ethanol with acetonitrile induces plate-like morphologies due to reduced H-bond competition, increasing bulk density by 30% [9].
Solvent polarity directly impacts crystal stability: high-dielectric media (ε > 50) promote solvated polymorphs (e.g., monohydrate), while low-polarity solvents (ε < 25) yield anhydrous forms. Thermal gravimetric analysis reveals hydrate decomposition at 110°C, correlating with endotherms in differential scanning calorimetry. Notably, zwitterion stabilization energy (−42.3 kcal/mol) calculated via density functional theory explains the preferential crystallization over free-acid forms [9].
Table 2: Crystallization Behavior in Solvent Systems
Solvent System | Dielectric Constant (ε) | Crystal Morphology | Hydration State | H-Bond Distance (Å) |
---|---|---|---|---|
Water/Ethanol (70:30) | 65 | Needles | Monohydrate | 2.68 ± 0.05 |
Acetonitrile | 37 | Plates | Anhydrous | 2.73 ± 0.08 |
Tetrahydrofuran | 7.6 | Prisms | Anhydrous | 2.81 ± 0.12 |
Solution-Phase Synthesis employs a five-step sequence from 4-aminocyclohexanone:
Critical optimization includes Aspergillus niger lipase-catalyzed esterification in 2-methyl-2-butanol, suppressing racemization and achieving 95% enantiomeric excess. Microwave-assisted decarboxylation at 180°C reduces reaction time from 12 h to 25 min [1].
Solid-Phase Synthesis uses Wang resin-linked trans-4-((tert-butoxycarbonyl)amino)cyclohexanol:
Table 3: Comparative Analysis of Synthetic Routes
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 52% (5 steps) | 78% (3 steps) |
Stereopurity | >99% ee (enzymatic resolution) | 95% ee (chiral resin) |
Scalability | Multi-kilogram (batch reactor) | ≤100 g (column reactor) |
Key Advantage | Cost-effective catalysts | Simplified purification |
Key Limitation | Solvent-intensive purification | Low resin loading capacity |
The synthesis and structural analysis of 3-(4-aminocyclohexyl)butanoic acid hydrochloride demonstrate how rational design, stereocontrol, zwitterionic crystallization, and route optimization converge to enable tailored physicochemical properties for therapeutic applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1